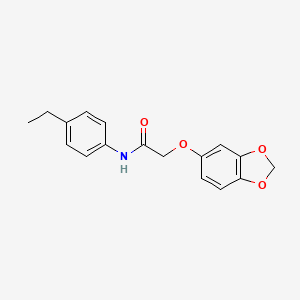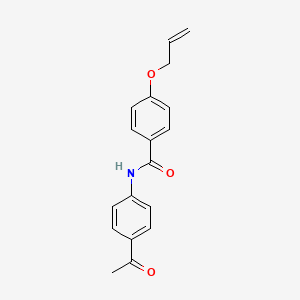![molecular formula C14H11ClN2O4S B4409414 2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. It is commonly referred to as CPTA and has been extensively studied for its potential applications in scientific research. CPTA is synthesized through a complex chemical process and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CPTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes such as DNA replication and cell division. CPTA has also been found to induce oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects:
CPTA has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspases and the regulation of Bcl-2 family proteins. CPTA has also been found to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CPTA has been found to exhibit antibacterial and antifungal properties through the inhibition of bacterial and fungal enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPTA is its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CPTA has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the major limitations of CPTA is its complex synthesis process, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on CPTA. One potential area of research is the development of new cancer therapies based on CPTA. Additionally, further research is needed to fully understand the mechanism of action of CPTA and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further research on the synthesis of CPTA and its potential use in large-scale experiments.
Wissenschaftliche Forschungsanwendungen
CPTA has been found to exhibit a wide range of potential applications in scientific research. It has been extensively studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. CPTA has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CPTA has been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-9-1-4-11(5-2-9)22-8-14(19)16-12-6-3-10(17(20)21)7-13(12)18/h1-7,18H,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUOLFWEGAWLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4409352.png)


![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)
![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)


![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)